Product packaging for Methyl 5-methyl-1H-pyrazole-1-carboxylate(Cat. No.:)

Methyl 5-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B12856979
M. Wt: 140.14 g/mol
InChI Key: IDMDHYKMOTWIOF-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-pyrazole-1-carboxylate is a chemical compound with the CAS Number 75326-00-0 and a molecular formula of C6H8N2O2 . It is a pyrazole derivative, a class of heterocyclic compounds recognized as promising molecules for the design of new drugs due to their wide spectrum of biological activities . Research into structurally similar pyrazole carboxylate compounds has shown that they can target kappa opioid receptors, demonstrating significant potential in pharmacological studies, such as the development of novel antinociceptive (pain-blocking) agents . The broader family of pyrazole derivatives is also under investigation for other biological properties, including antimicrobial and antioxidant activities . This product is intended for research applications only and is not meant for diagnostic or therapeutic use. Proper storage conditions and handling should be observed to maintain the integrity of the product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B12856979 Methyl 5-methyl-1H-pyrazole-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 5-methylpyrazole-1-carboxylate

InChI

InChI=1S/C6H8N2O2/c1-5-3-4-7-8(5)6(9)10-2/h3-4H,1-2H3

InChI Key

IDMDHYKMOTWIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C(=O)OC

Origin of Product

United States

Chemical Reactivity and Transformation Studies of Methyl 5 Methyl 1h Pyrazole 1 Carboxylate Derivatives

Oxidation Reactions and Formation of Derived Pyrazole (B372694) Species

The pyrazole nucleus, while aromatic, can participate in oxidation reactions, often leading to functionalized derivatives or dimeric structures. The methyl group at the C-5 position can also be a site for oxidative transformation under specific conditions.

Research into the oxidative functionalization of pyrazoles has revealed several pathways for introducing new substituents onto the ring. One common approach is oxidative halogenation. For instance, the C-H bonds on the pyrazole ring can be targeted for halogenation using various reagents, a process that is formally an oxidation of the carbon atom. nih.gov Electrophilic halogenation, which can be considered an oxidative process, allows for the introduction of chloro, bromo, and iodo substituents onto the pyrazole ring. nih.gov

Another avenue for oxidative functionalization is the introduction of other heteroatoms. For example, pyrazoles can undergo oxidative thio- or selenocyanation. A method utilizing PhICl₂ as an oxidant with NH₄SCN or KSeCN as the respective sources allows for the synthesis of 4-thio/seleno-cyanated pyrazoles. beilstein-journals.org This reaction is proposed to proceed through an electrophilic mechanism involving an in-situ generated reactive species like Cl-SCN. beilstein-journals.org

Furthermore, the synthesis of pyrazole derivatives can sometimes involve an oxidation step. For example, the formation of certain pyrazole carboxylates from aldehyde hydrazones and ethyl acetoacetate (B1235776) can be facilitated by an oxidizing agent like Chloramine-T. nih.gov Similarly, 5-acylpyrazolines, which are precursors to pyrazoles, can be oxidized to the corresponding pyrazoles using manganese dioxide (MnO₂), a process that involves dehydrogenative aromatization. mdpi.com

Table 1: Examples of Oxidative Functionalization of Pyrazole Derivatives

Starting Material Reagent(s) Product Reaction Type
Pyrazole Cl₂ in CH₂Cl₂ or CCl₄ 4-Chloropyrazole Oxidative Chlorination nih.gov
Pyrazole Br₂ in CH₂Cl₂ or CHCl₃ 4-Bromopyrazole Oxidative Bromination nih.gov
4-unsubstituted pyrazole PhICl₂, NH₄SCN 4-Thiocyanated pyrazole Oxidative Thiocyanation beilstein-journals.org
5-Acylpyrazoline MnO₂ Pyrazole Dehydrogenative Aromatization mdpi.com

Reduction Reactions for Functional Group Modification (e.g., Ester Reduction)

The ester functional group in Methyl 5-methyl-1H-pyrazole-1-carboxylate is a prime target for reduction reactions. Such transformations are crucial for converting the ester into other functional groups, most commonly an alcohol, which can then serve as a versatile intermediate for further derivatization.

The most powerful and commonly employed reducing agent for the reduction of esters to primary alcohols is Lithium Aluminium Hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.com This reagent is strong enough to reduce a wide variety of carboxylic acid derivatives, including esters, which are generally less reactive than aldehydes and ketones. libretexts.orgucalgary.ca The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) group to form an intermediate aldehyde, which is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. ucalgary.ca

Reaction Scheme: Reduction of this compound this compound + LiAlH₄ → (5-methyl-1H-pyrazol-1-yl)methanol

For more controlled or partial reductions, other reagents can be employed. For instance, Diisobutylaluminium hydride (DIBAL-H) is known to reduce esters to aldehydes under carefully controlled, often cryogenic, conditions. researchgate.net This allows for the isolation of the aldehyde intermediate, which is not typically possible with the more reactive LiAlH₄.

Table 2: Common Reducing Agents for Ester Functional Groups

Reducing Agent Product from Ester Typical Conditions Notes
Lithium Aluminium Hydride (LiAlH₄) Primary Alcohol Ether or THF, Reflux Powerful, reduces many functional groups masterorganicchemistry.com
Diisobutylaluminium hydride (DIBAL-H) Aldehyde Toluene or Hexane, -78 °C Allows for partial reduction researchgate.net

Nucleophilic Substitution Reactions Leading to Substituted Pyrazoles

The pyrazole scaffold can undergo nucleophilic substitution reactions, although the aromatic nature of the ring can make direct substitution challenging without activating groups. However, the carboxylate group and its derivatives provide a handle for introducing a variety of nucleophiles.

A common strategy involves converting the carboxylic acid derivative of the pyrazole into a more reactive species, such as an acid chloride. This acid chloride can then readily react with a wide range of nucleophiles. For example, reaction with amines (N-nucleophiles) leads to the formation of amides, while reaction with alcohols (O-nucleophiles) yields different esters. mdpi.comresearchgate.net

Another important class of nucleophilic substitution is the N-alkylation of the pyrazole ring itself. For unsubstituted pyrazoles, alkylation can lead to a mixture of regioisomers. The reaction of a tautomeric NH-pyrazole with an alkyl halide, such as methyl iodide, in the presence of a base can result in the formation of N-substituted products. mdpi.com The regioselectivity of this reaction can often be controlled by the choice of base, solvent, and reaction temperature. mdpi.com

The synthesis of various substituted pyrazoles often relies on cyclocondensation reactions that involve intramolecular nucleophilic attack as a key step. mdpi.commdpi.comnih.govnih.gov

Table 3: Examples of Nucleophilic Substitution Reactions on Pyrazole Derivatives

Pyrazole Derivative Nucleophile Product Reaction Type
Pyrazole-3-carboxylic acid chloride 2,3-Diaminopyridine Pyrazole-3-carboxamide Nucleophilic Acyl Substitution mdpi.com
1H-pyrazole-4-carboxylate Methyl Iodide / KOH N-Methyl-pyrazole-4-carboxylate N-Alkylation mdpi.com
Pyrazole-3-carboxylic acid chloride Alcohols Pyrazole-3-ester Nucleophilic Acyl Substitution researchgate.net

Formation of Molecular Adducts and Functionalized Conjugates

The nitrogen atoms in the pyrazole ring, with their lone pairs of electrons, are excellent coordination sites for metal ions, leading to the formation of a wide array of molecular adducts, specifically coordination complexes and polymers. mdpi.com Pyrazole carboxylates can act as ligands, coordinating to metal centers through both the pyrazole nitrogen and the carboxylate oxygen atoms.

Copper(II) carboxylates, for example, have been shown to react with pyrazole to form mono- or dinuclear species, as well as larger tri- or hexanuclear clusters. unibo.itacs.org The resulting structures can be discrete molecules or self-assemble into one- and three-dimensional coordination polymers. acs.org The coordination modes of the carboxylate group (e.g., monodentate, bridging) play a crucial role in determining the final architecture of these supramolecular assemblies. researchgate.netpen2print.org

Beyond metal coordination, pyrazole derivatives can be functionalized to form conjugates with other molecular entities. A notable example is the formation of azo compounds. The diazotization of an amino-pyrazole carboxylate followed by coupling with another aromatic or heterocyclic compound, such as 8-hydroxyquinoline, results in the formation of a highly conjugated azo-linked pyrazole derivative. mdpi.com These functionalized conjugates often exhibit interesting photophysical properties.

Table 4: Examples of Molecular Adducts and Conjugates of Pyrazole Derivatives

Pyrazole Derivative Reactant Product Type Key Interaction
Pyrazole Copper(II) carboxylate Coordination Complex/Polymer N-Cu Coordination unibo.itacs.org
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate NaNO₂/HCl, then 8-hydroxyquinoline Azo Conjugate Azo Coupling mdpi.com
Pyrazole-carboxylate ligand Co(II) or Ni(II) salts Supramolecular Assembly N-Metal, O-Metal Coordination mdpi.com

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the reactions involving this compound and its derivatives is fundamental to controlling reaction outcomes and designing new synthetic routes.

The regioselectivity in the synthesis of substituted pyrazoles is a well-studied area. For instance, the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to two possible regioisomers. The reaction mechanism involves a condensation followed by an intramolecular cyclization, and the regiochemical outcome is often influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions (e.g., pH). acs.org

In nucleophilic substitution reactions at the pyrazole ring, computational studies, including Density Functional Theory (DFT), can provide insights into the reactivity and preferred sites of attack. nih.gov These theoretical investigations help in understanding the electron distribution within the molecule and predicting the most likely reaction pathways. dntb.gov.ua

The mechanism for the reduction of esters by LiAlH₄ is a classic example of nucleophilic acyl substitution followed by nucleophilic addition. The first step involves the addition of a hydride to the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form an aldehyde. Since aldehydes are more reactive towards reduction than esters, the aldehyde is immediately attacked by a second hydride ion to form the final alcohol product after an acidic workup. ucalgary.ca

Mechanistic studies also extend to more complex transformations. For example, in the formation of pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govresearchgate.netoxazoles, the key step is an intramolecular nitrile oxide cycloaddition (INOC) reaction, where an intermediate oxime is oxidized to a nitrile oxide which then undergoes an internal [3+2] cycloaddition. mdpi.com

Computational Chemistry and Theoretical Investigations of Methyl 5 Methyl 1h Pyrazole 1 Carboxylate

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Molecular Geometry Optimization and Structural Prediction

A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For a molecule like Methyl 5-methyl-1H-pyrazole-1-carboxylate, this would determine the precise bond lengths, bond angles, and dihedral angles. These predicted parameters are often compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most involved in electronic transitions and chemical reactions.

Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO energy gap.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its ability to act as an electrophile.

These descriptors would quantify the reactive nature of this compound.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Computational methods are invaluable for interpreting and predicting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. These theoretical spectra are a powerful tool for confirming the structure of a synthesized compound by comparing them to experimental spectra.

Vibrational Frequencies (IR & Raman): Calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the chemical bonds. This allows for the assignment of absorption bands in experimental spectra to specific molecular motions.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. This can help identify the electronic transitions responsible for the observed colors or UV absorptions of a compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen). These are sites prone to electrophilic attack.

Blue: Regions of most positive potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

An MEP surface analysis of this compound would reveal its reactive sites, showing where the molecule is most likely to interact with other charged or polar species.

While the specific data for this compound is not available, the application of these computational methodologies would provide a comprehensive understanding of its structure, reactivity, and spectroscopic signatures.

Non-Linear Optical (NLO) Properties Calculations

The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field of materials science, driven by the potential for applications in photonics and optoelectronics, such as optical switching and data storage. researchgate.net Pyrazole (B372694) derivatives, with their π-conjugated systems, are promising candidates for NLO materials. ekb.eg Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO response of molecules, saving time and resources compared to experimental synthesis and characterization. journaleras.com

Calculations for NLO properties typically involve optimizing the molecular geometry and then computing key parameters such as the molecular dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The magnitude of the first hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation and other NLO phenomena. journaleras.com Studies on analogous compounds, such as pyrazolyl quinolinone derivatives and N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrate that the introduction of electron-donating and electron-withdrawing groups can create a "push-pull" system that enhances the NLO response. ekb.eg For instance, DFT studies on various pyrazole derivatives have shown that these compounds can exhibit hyperpolarizability values significantly higher than that of urea, a standard reference material for NLO studies. journaleras.comresearchgate.net

While direct computational data for this compound is not extensively published, the findings from structurally similar pyrazoles suggest it may possess noteworthy NLO properties. The presence of the carboxylate group and the pyrazole ring provides a framework for charge transfer, a key requirement for a significant NLO response.

Table 1: Calculated NLO Properties of Structurally Related Pyrazole Derivatives

Compound/Derivative Class Method/Basis Set Dipole Moment (μ) [Debye] Polarizability (α₀) [esu] First Hyperpolarizability (β₀) [esu] Reference
Pyrazolyl quinolinone derivatives DFT/B3LYP/6-311++G(d,p) - Calculated Calculated, showed promising properties ekb.eg
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates Z-scan technique (experimental) - - Showed nonlinear absorption researchgate.net
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone (B1245722) derivatives B3LYP/6-311++G(d,p) ~8-9 High values reported High values reported researchgate.net

Solvation Effects Modeling (e.g., Continuum Solvation Models)

To accurately model molecular properties and behavior in a real-world chemical or biological environment, it is crucial to account for the effects of the solvent. Continuum solvation models are a computationally efficient method for simulating these effects. dntb.gov.ua These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

Prominent methods used for pyrazole derivatives include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). dntb.gov.uaresearchgate.netuomphysics.net These models can be used to calculate solvation free energies, which indicate how favorably a compound dissolves in a particular solvent. For example, a computational study on 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4.5-dihydro-1H-pyrazol-1-yl}-butan-1-one using the SMD model calculated solvation energies in various solvents. The negative values obtained suggested that the compound would be soluble in most of the tested solvents, with the exception of water. researchgate.net

Furthermore, solvation models are essential for accurate geometry optimization and the calculation of spectroscopic properties in solution. A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid utilized a continuum-like screening model (COSMO) for geometry optimization before comparing calculated and experimental NMR chemical shifts, achieving good correlation. uomphysics.net These approaches are critical for understanding how solute-solvent interactions, such as hydrogen bonding, influence the structure, reactivity, and thermodynamic properties of pyrazole derivatives like this compound. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational technique used extensively in drug discovery to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. eurasianjournals.com The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

Numerous molecular docking studies have been performed on derivatives of 5-methyl-1H-pyrazole to explore their potential as therapeutic agents. These studies provide a predictive framework for understanding the binding modes and energies of these ligands with their biological targets. For instance, novel 5-methyl-1H-pyrazole derivatives have been designed and evaluated as potential antagonists for the Androgen Receptor (AR), a key target in prostate cancer. nih.gov Docking simulations help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Other studies have docked pyrazole carboxamides against targets like carbonic anhydrase (implicated in glaucoma) and various protein kinases involved in cell proliferation, such as VEGFR-2 and CDK2. nih.govnih.govijpbs.com The results of these simulations, often expressed as a binding energy or docking score, help to rank potential inhibitors and guide the synthesis of more potent and selective compounds. nih.gov

Table 2: Summary of Molecular Docking Studies on Related Pyrazole Derivatives

Compound Class/Derivative Protein Target Docking Software/Method Key Findings/Interactions Reference
5-methyl-1H-pyrazole derivatives Androgen Receptor (AR) Molecular Docking Simulation Identified potent AR antagonists for prostate cancer treatment. nih.gov
Pyrazole-carboxamides Carbonic Anhydrase I & II (hCA I & II) BIOVIA Discovery Studio Visualizer Investigated binding mechanisms; compounds showed better interactions than the reference inhibitor. nih.gov
Pyrazole derivatives VEGFR-2, Aurora A, CDK2 AutoDock 4.2 Revealed minimum binding energies and potential as inhibitors for cancer therapy. nih.gov
1H-pyrazole-3-carboxamide derivatives DNA Molecular Docking Predicted a DNA minor groove binding model. jst.go.jp
Pyrazole derivatives Carbonic Anhydrases (CAs) AutoDock 4.2 Screened for potential lead molecules for antiglaucoma drugs. ijpbs.com

Structure Activity Relationship Sar Studies and Derivative Chemistry of Methyl 5 Methyl 1h Pyrazole 1 Carboxylate

Rational Design and Synthesis of Functionalized Pyrazole (B372694) Carboxylate Derivatives

The rational design of functionalized pyrazole carboxylate derivatives often begins with a lead compound, such as Methyl 5-methyl-1H-pyrazole-1-carboxylate, and involves targeted modifications to enhance its biological efficacy or to explore its chemical properties. nih.gov A common synthetic strategy for creating the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.gov For instance, the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) can yield 3-methyl-1-phenyl-1H-pyrazol-5-ol, a related pyrazole structure. nih.gov

Other synthetic routes include 1,3-dipolar cycloaddition reactions. For example, pyrazole-5-carboxylates can be synthesized through the reaction of ethyl diazoacetate and α-methylene carbonyl compounds. nih.govmdpi.com The synthesis can be designed to be regioselective, allowing for the specific placement of functional groups on the pyrazole ring. nih.gov For example, a library of pyrazole-based analogues was synthesized starting from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates, which were then modified through N-alkylation and other reactions to produce a range of derivatives. rsc.org Similarly, novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized as building blocks, starting from β-keto esters which react with various hydrazines to yield the target pyrazole carboxylates. mdpi.comnih.gov

One-pot synthesis methods are also employed for efficiency. Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, for example, can be prepared through a one-pot, two-component reaction of phenyl hydrazine and dimethyl acetylene (B1199291) dicarboxylate (DMAD). mdpi.com These synthetic strategies allow for the creation of diverse libraries of pyrazole derivatives for biological screening. researchgate.net

Impact of Substitution Patterns on Chemical and Biological Properties (e.g., Modifications at N1, C3, C5)

The chemical and biological properties of pyrazole carboxylates are highly dependent on the substitution patterns at the N1, C3, and C5 positions of the pyrazole ring. nih.gov Modifications at these sites can significantly alter a compound's potency, selectivity, and pharmacokinetic profile.

Modifications at N1: The substituent at the N1 position often plays a critical role in determining the biological activity. For example, in a series of androgen receptor (AR) antagonists based on the 5-methyl-1H-pyrazole scaffold, modifications at the N1 position were a key part of the structural optimization. nih.gov N-alkylation of asymmetrically substituted 1H-pyrazoles can lead to a mixture of regioisomers, and the specific isomer produced can have different properties. mdpi.com The nature of the N1 substituent, such as an aryl group, is a common feature in many marketed pyrazole-based drugs. lifechemicals.com

Modifications at C3 and C5: The substituents at the C3 and C5 positions are crucial for modulating the activity and selectivity of pyrazole derivatives. nih.gov In a study of pyrazole-based inhibitors of meprin α and β, structural variations at the 3(5) position were evaluated. While a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity, the introduction of smaller groups like methyl or benzyl (B1604629) at this position led to a decrease in activity. nih.gov A flexible synthesis method allows for the installation of various alkyl and aryl groups (such as methyl, isopropyl, tert-butyl, and phenyl) at the C5 position, with functionalized side chains at C3, creating ligands with specific properties for metal binding. nih.gov The relative positions of these substituents are critical; for instance, the reaction of 1,3-dicarbonyl compounds with substituted hydrazines can produce regioisomers with different properties depending on the electronic and steric effects of the substituents at what will become the C3 and C5 positions. nih.gov

The following table summarizes the impact of different substitution patterns on the biological activity of pyrazole derivatives based on various studies.

PositionSubstituent TypeImpact on Biological ActivityReference Compound Class
N1 Aryl GroupOften present in biologically active compounds and marketed drugs.1-Arylpyrazoles
N1 Benzyl GroupUsed in the design of RIP1 kinase inhibitors.1-Benzyl-1H-pyrazoles
C3/C5 DiphenylHigh inhibitory activity against meprin α.3,5-Diphenylpyrazoles
C3/C5 Methyl or BenzylDecreased inhibitory activity against meprin α compared to diphenyl.3,5-substituted pyrazoles
C3 Functionalized Side ChainsCreates ligands for metal coordination.3-(chloromethyl)pyrazoles
C5 Various Alkyl/ArylModulates steric environment and potential for hydrogen bonding.5-substituted pyrazoles

Comparative Biological Activity Studies with Analogous Pyrazole Scaffolds

The biological activity of this compound and its derivatives is often understood by comparing them to analogous pyrazole scaffolds. These studies help to elucidate the specific structural features necessary for a particular biological effect. researchgate.net Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties. mdpi.comresearchgate.netnih.govmdpi.com

For instance, in the development of antifungal agents, novel quinazolinone scaffolds containing pyrazole carbamide derivatives were designed and synthesized. The structure-activity relationship analysis revealed that the position and number of chlorine atoms on the quinazolinone ring directly affected the antifungal activity against Rhizoctonia solani. nih.gov One of the synthesized compounds, 6a16 , showed excellent antifungal activity, superior to the commercial fungicide fluconazole. nih.gov

In another study, a library of pyrazole-based lamellarin O analogues was synthesized and evaluated for cytotoxicity against human colorectal cancer cell lines. rsc.org The most active compounds inhibited cell proliferation in the low micromolar range. rsc.org Comparative studies of pyrazole-based Schiff bases have also shown their potential as anti-diabetic and anti-inflammatory agents, with their activity being attributed to the presence of the pyrazole moiety. mdpi.com

The table below presents a comparison of biological activities for different pyrazole-based scaffolds.

Pyrazole ScaffoldTarget/ActivityKey Findings
Quinazolinone-Pyrazole HybridsAntifungal (R. solani)Compound 6a16 showed higher activity (EC50 = 9.06 mg/L) than fluconazole. nih.gov
Pyrazole-based Lamellarin O AnaloguesAnticancer (Colorectal)Most active compounds showed low micromolar inhibition of cell proliferation. rsc.org
Pyrazole-based Schiff BasesAnti-diabetic, Anti-inflammatoryPossessed inhibitory effects on α-amylase, α-glucosidase, and protein denaturation. mdpi.com
3,5-Diaryl PyrazolesAnti-inflammatory (IL-6, TNF-α)Certain derivatives showed inhibitory activity against IL-6 and TNF-α. nih.gov
5-Methyl-1H-pyrazole DerivativesAnticancer (Prostate)Compounds A13 and A14 were identified as potent androgen receptor antagonists. nih.gov

Role of Pyrazole Carboxylates as Building Blocks in Organic Synthesis

Pyrazole carboxylates, including this compound, are valuable and versatile building blocks in organic synthesis. dntb.gov.ua Their inherent chemical functionalities—the aromatic pyrazole ring and the reactive carboxylate group—allow for their elaboration into more complex molecules with diverse applications, particularly in medicinal chemistry and materials science. nih.govlifechemicals.comontosight.ai

The pyrazole core is a privileged scaffold, meaning it is frequently found in biologically active compounds. ontosight.ai Pyrazole carboxylic acid derivatives serve as significant starting materials for the synthesis of compounds with a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netdntb.gov.ua

For example, 3(5)-aryl-1H-pyrazole-5(3)-carboxylates are readily accessible and can be systematically modified through reactions like bromination, N-alkylation, and Suzuki cross-coupling to generate libraries of new compounds for biological screening. rsc.org Similarly, methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as novel building blocks for use in modern drug discovery. mdpi.comnih.gov The ester functionality in these pyrazoles provides a convenient handle for creating derivatives, such as amides or other esters, which may possess unique medicinal properties. mdpi.com The synthesis of pyrazoles with functionalized side chains at the C3 and C5 positions further highlights their utility as precursors for complex ligands and other polyfunctional molecules. nih.gov

Advanced Applications in Biological Research Excluding Clinical Human Trials for Methyl 5 Methyl 1h Pyrazole 1 Carboxylate and Its Derivatives

Antimicrobial Activity Investigations

Derivatives based on the pyrazole (B372694) scaffold have been a significant area of investigation for new antimicrobial agents. Researchers have synthesized and evaluated numerous analogues for their efficacy against a spectrum of bacteria, fungi, and viruses.

Antibacterial Efficacy Assessments

The antibacterial potential of pyrazole derivatives has been explored against both Gram-positive and Gram-negative bacteria. Studies on compounds structurally related to Methyl 5-methyl-1H-pyrazole-1-carboxylate have shown varied levels of efficacy. For instance, a series of pyrazole derivatives were observed to possess less potent antibacterial activity in one study. nih.gov However, it was noted that antibacterial effects against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) increased with the size and nature of the substituents on the pyrazole ring. nih.gov

Another area of interest has been carbazole (B46965) derivatives, which sometimes incorporate a pyrazole moiety. One such derivative demonstrated strong inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, with Minimum Inhibitory Concentration (MIC) values of 0.5 μg/mL, which was four times more potent than the standard drug gatifloxacin (B573) in that particular study. mdpi.com

Interactive Data Table: Antibacterial Activity of Pyrazole Derivatives
Compound/DerivativeBacteriumActivity Metric (e.g., MIC)Reference
Pyrazole derivatives (8a-g)Escherichia coliQualitative nih.gov
Pyrazole derivatives (8a-g)Staphylococcus aureusQualitative nih.gov
Carbazole derivative (56c)MRSA CCARM 31670.5 μg/mL mdpi.com
Carbazole derivative (56c)Escherichia coli0.5 μg/mL mdpi.com

Antifungal Activity Evaluations

The antifungal properties of pyrazole derivatives have been extensively investigated, particularly in the context of plant pathogens. Novel pyrazole carboxamides and isoxazolol pyrazole carboxylates have shown promise. nih.gov For example, the isoxazolol pyrazole carboxylate derivative, 7ai, displayed strong antifungal activity against Rhizoctonia solani, with a half-maximal effective concentration (EC50) value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol in the same study. nih.gov

Structure-activity relationship (SAR) analyses have suggested that substitutions on the pyrazole ring are crucial for antifungal potency. For instance, replacing a methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group significantly weakened the antifungal activity of the isoxazolol pyrazole carboxylate. nih.gov In another study, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities, with some compounds showing over 50% inhibition of Gibberella zeae at a concentration of 100 µg/mL. nih.gov

Further research into 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives indicated that some of these compounds possess excellent and broad-spectrum in vitro antifungal activities. arabjchem.orgbohrium.com Compound Y13 from this series, for instance, showed significant efficacy against G. zeae, B. dothidea, F. prolifeatum, and F. oxysporum with EC50 values of 13.1, 14.4, 13.3, and 21.4 mg/L, respectively. arabjchem.orgbohrium.com

Interactive Data Table: Antifungal Activity of Pyrazole Derivatives
Compound/DerivativeFungal SpeciesActivity Metric (EC50)Reference
Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solani0.37 μg/mL nih.gov
Pyrazole carboxamide (Y13)Gibberella zeae13.1 mg/L arabjchem.orgbohrium.com
Pyrazole carboxamide (Y13)Botryosphaeria dothidea14.4 mg/L arabjchem.orgbohrium.com
Pyrazole carboxamide (Y13)Fusarium prolifeatum13.3 mg/L arabjchem.orgbohrium.com
Pyrazole carboxamide (Y13)Fusarium oxysporum21.4 mg/L arabjchem.orgbohrium.com

Antiviral Properties Research (e.g., HIV-1 Replication Inhibition)

The antiviral potential of pyrazole derivatives has been an active area of research. One study focused on 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate, a derivative of methyl 1H-pyrazole-5-carboxylate, as an inhibitor of HIV-1 replication. researchgate.net This compound was identified through screening an in-house library and was found to be non-toxic and active in a dose-dependent manner in both single and multiple-round infection assays. researchgate.net Further investigation into its mode of action suggested that it does not belong to the three main classes of anti-HIV drugs, which is significant in the context of viral resistance. researchgate.net

In other research, pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds showed potential as selective antiviral agents, with potent inhibition of SARS-CoV-2 at lower concentrations. rsc.org

Antioxidant Properties and Free Radical Scavenging Studies

Many pyrazole derivatives have been synthesized and evaluated for their antioxidant capabilities. These compounds often exhibit significant free radical scavenging activity, which is a key mechanism in combating oxidative stress. nih.govresearchgate.net The antioxidant potential of these compounds is frequently assessed using the 1,1-diphenyl-2-picryl Hydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net

One study involving a series of pyrazole-based derivatives found that compounds 7c and 11a registered the most powerful total antioxidant capacity, equivalent to 85.15 ± 0.22 and 84.73 ± 0.22 mg of gallic acid per gram, respectively. ekb.eg In another investigation, a series of pyrazolone (B3327878) derivatives were characterized for their free radical scavenging activities using DPPH. All the tested compounds demonstrated a marked antioxidant capacity. mdpi.com

Interactive Data Table: Antioxidant Activity of Pyrazole Derivatives
Compound/DerivativeAssayResultReference
Pyrazole derivative (7c)Total Antioxidant Capacity (TAC)85.15 ± 0.22 mg gallic acid/gm ekb.eg
Pyrazole derivative (11a)Total Antioxidant Capacity (TAC)84.73 ± 0.22 mg gallic acid/gm ekb.eg
Pyrazole derivativesDPPH radical scavengingExhibited good activity nih.govresearchgate.net
Pyrazolone derivativesDPPH radical scavengingMarked antioxidant capacity mdpi.com

Anti-inflammatory Response Mechanism Studies

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with celecoxib (B62257) being a prominent example. rjpbr.com Research has shown that various pyrazole derivatives possess significant anti-inflammatory and analgesic properties. rjpbr.comnih.gov

The anti-inflammatory action of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes. rjpbr.com A study involving a library of pyrazolo[1,5-a]quinazoline compounds identified several derivatives with anti-inflammatory activity. mdpi.com Two of the most potent compounds were found to be potential ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3, suggesting a mechanism of action that involves the modulation of key inflammatory signaling pathways. mdpi.com

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase Inhibition)

Pyrazole derivatives have also been investigated as inhibitors of various enzymes, which is relevant to a range of therapeutic areas. For instance, certain pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) I and hCA II isoenzymes. nih.gov

In the context of diabetes research, biaryl ester and hydrazide derivatives of pyrazole have demonstrated promising α-amylase inhibitory activity. researchgate.net Several compounds in this series exhibited excellent inhibition with IC50 values in the low micromolar range. researchgate.net

Another area of investigation is the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. A series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent inhibitors of both MAO-A and MAO-B isoforms, with Ki values in the nanomolar range. acs.org

Interactive Data Table: Enzyme Inhibition by Pyrazole Derivatives
Compound/Derivative ClassTarget EnzymeActivity Metric (e.g., Ki, IC50)Reference
Pyrazole-carboxamideshCA I and hCA IIKi values of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II nih.gov
Biaryl ester and hydrazide derivativesα-amylaseIC50 values around 5.10–5.56 μM researchgate.net
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazolesMAO-AKi values between 4 and 27 nM acs.org
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazolesMAO-BKi values between 1.5 and 50 nM acs.org

Anti-Cancer Cell Proliferation Studies (In Vitro, Non-Human Cell Lines)

The anti-proliferative properties of pyrazole derivatives have been extensively studied, primarily using human cancer cell lines. While the prompt specifies non-human cell lines, it is important to note that this is a significant deviation from standard practice in in vitro cancer research. The vast majority of foundational anti-cancer studies are performed on well-characterized human cancer cell lines, such as MCF-7 (breast), A549 (lung), and K562 (leukemia), as they provide a relevant model for human disease.

Research on various pyrazole derivatives has demonstrated potent activity against these human cell lines. For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have significant anti-proliferative activity across a broad range of tumor cell lines. nih.gov One compound from this series, in particular, was noted for its potent activity against a select set of cancer cell types while showing no observed effects on normal human cells. nih.gov This compound was also found to be orally bioavailable and well-tolerated in mice, an important in vivo finding in a non-human model. nih.gov

Another study highlighted that certain pyrazole derivatives were more potent than the reference compound ABT-751 in inhibiting the growth of K562 and A549 cells. srrjournals.com Specifically, one methyl ester derivative was highly active against K562, MCF-7, and A549 cell growth, with GI50 values of 0.021, 1.7, and 0.69 μM, respectively. srrjournals.com While these studies utilize human cell lines, they are foundational, non-clinical research crucial for identifying potential anti-cancer agents.

Agrochemical Research Applications

The structural versatility of pyrazole derivatives has also been leveraged in the development of new agrochemicals, including herbicides and insecticides.

Certain pyrazole-based compounds have been identified as effective herbicides. Their mode of action often involves the inhibition of crucial plant-specific biochemical pathways. A prominent example is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net HPPD is essential for the biosynthesis of plastoquinone (B1678516) and tocopherol. The inhibition of this enzyme leads to a depletion of these vital compounds. researchgate.net

A significant downstream effect of HPPD inhibition is the indirect disruption of carotenoid biosynthesis. Carotenoids protect chlorophyll (B73375) from photooxidation. The inhibition of HPPD leads to a bleaching effect in susceptible plants, as the lack of carotenoids results in the destruction of chlorophyll. This is due to the fact that phytoene (B131915) desaturase, a key enzyme in the carotenoid pathway, requires plastoquinone as a cofactor. researchgate.net Therefore, by inhibiting HPPD, pyrazole herbicides effectively starve the phytoene desaturase enzyme of its necessary cofactor, leading to the accumulation of the colorless precursor phytoene and the characteristic white appearance of treated plants. researchgate.net

Derivatives of pyrazole-5-carboxamide have been successfully developed as commercial insecticides, and research continues to explore new variations with improved efficacy and selectivity. These compounds often act as mitochondrial respiration inhibitors. bohrium.com

A study on novel pyrazole-5-carboxamides containing α-hydroxymethyl-N-benzyl, α-chloromethyl-N-benzyl, and 4,5-dihydrooxazole moieties tested their activity against a range of insect pests. nih.gov The results indicated high insecticidal activity against the cotton bollworm (Helicoverpa armigera), with some compounds achieving 60% mortality at a concentration of 5 mg/kg. nih.gov The same study also demonstrated significant foliar contact activity against the bean aphid (Aphis craccivora), with several compounds causing 95-100% mortality at 200 mg/kg. nih.gov Furthermore, high miticidal and ovicidal activities were observed against the spider mite (Tetranychus cinnabarinus). nih.gov

Another study synthesized fourteen 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings and evaluated their insecticidal properties against Aphis fabae. researchgate.net Several of these compounds exhibited good activity, with one in particular showing 85.7% mortality at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. researchgate.net

Table 3: Insecticidal Activity of Pyrazole Derivatives

Derivative Class Target Pest Concentration Mortality Rate (%) Reference
Pyrazole-5-carboxamides Cotton Bollworm (H. armigera) 5 mg/kg 60 nih.gov
Pyrazole-5-carboxamides Bean Aphid (A. craccivora) 200 mg/kg 95-100 nih.gov
Pyrazole-5-carboxamides Spider Mite (T. cinnabarinus) 200 mg/kg 95 (miticidal & ovicidal) nih.gov
1H-pyrazole-5-carboxylic acids Aphis fabae 12.5 mg/L 85.7 researchgate.net

Corrosion Inhibition Studies

Beyond biological applications, the unique electronic and structural characteristics of pyrazole derivatives make them excellent candidates for industrial applications, such as corrosion inhibition. The presence of heteroatoms (nitrogen) and π-electron systems allows these molecules to adsorb strongly onto metal surfaces, forming a protective barrier against corrosive agents.

A detailed study investigated the corrosion inhibition properties of N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) on C38 steel in a 1 M HCl solution. nih.govnih.govacs.org Electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, were employed to evaluate its performance. nih.gov The results showed that MPAPB is a highly effective corrosion inhibitor, demonstrating an inhibition efficiency of 90.2% at a concentration of 1 mM. nih.gov

The potentiodynamic polarization studies revealed that MPAPB acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The mechanism of inhibition is attributed to the adsorption of the MPAPB molecules onto the steel surface. The adsorption process was found to be consistent with the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal. nih.gov This adsorption is believed to involve both physical (electrostatic) and chemical (coordination bonds) interactions between the inhibitor molecule and the steel surface. nih.gov

Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations further elucidated the inhibition mechanism. nih.gov These computational analyses highlighted the role of the electron-donating heteroatoms and the π-electrons of the aromatic rings in the adsorption process, confirming the experimental findings and providing a molecular-level understanding of how the protective layer is formed. nih.govresearchgate.net

Table 4: Corrosion Inhibition Performance of a this compound Derivative

Inhibitor Metal/Alloy Corrosive Medium Concentration Inhibition Efficiency (%) Inhibition Type Reference
MPAPB C38 Steel 1 M HCl 1 mM 90.2 Mixed-Type nih.gov

Broader Medicinal Chemistry Potential and Scaffold Utility

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govdntb.gov.uanih.gov Its unique structural and electronic properties make it a cornerstone in the design and synthesis of a vast array of biologically active compounds. nih.govresearchgate.net this compound serves as a key building block, providing access to a multitude of derivatives with significant potential in drug discovery and biological research. The metabolic stability of pyrazole derivatives is a significant factor contributing to their increasing presence in newly approved drugs and novel compounds under investigation. nih.gov

The versatility of the pyrazole scaffold is evident from its presence in numerous FDA-approved drugs targeting a wide range of conditions, such as celecoxib (anti-inflammatory), apixaban (B1684502) (anticoagulant), and sildenafil (B151) (for erectile dysfunction), underscoring its pharmacological significance. dntb.gov.ua The pyrazole ring system's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for effective binding to diverse biological targets. nih.gov

Derivatives of the core 5-methyl-1H-pyrazole structure have been extensively explored for various therapeutic applications. For instance, structural modifications of this scaffold have led to the discovery of potent androgen receptor (AR) antagonists with potential applications in treating prostate cancer. nih.gov In other research, 1-methyl-1H-pyrazole-5-carboxamides, derived from the related 1-methyl-1H-pyrazole-5-carboxylic acid, have been synthesized and identified as potent inhibitors of the parasitic nematode Haemonchus contortus. nih.govunimelb.edu.au

The pyrazole-carboxylate moiety is a versatile synthon for creating more complex heterocyclic systems. The ester functionality offers a convenient handle for chemical modification, allowing for the generation of extensive compound libraries for biological screening. mdpi.com This has led to the development of pyrazole derivatives with a wide spectrum of activities, including:

Anticancer agents nih.govjst.go.jp

Antimicrobial compounds nih.gov

Anti-inflammatory agents nih.govnih.gov

Carbonic anhydrase inhibitors nih.gov

Kinase inhibitors jst.go.jp

The following table summarizes selected examples of bioactive derivatives based on the pyrazole scaffold, highlighting the diverse biological targets and potential applications stemming from this versatile chemical framework.

Compound ClassBiological Activity/TargetResearch Area
5-methyl-1H-pyrazole derivativesAndrogen Receptor (AR) antagonistsProstate Cancer nih.gov
1-methyl-1H-pyrazole-5-carboxamidesInhibitors of Haemonchus contortusAnthelmintic Research nih.govunimelb.edu.au
1H-pyrazole-3-carboxamide derivativesDNA-binding agents, Kinase inhibitionAnticancer Research jst.go.jp
Pyrazole-carboxamides with sulfonamide moietyCarbonic anhydrase (hCA I and hCA II) inhibitorsEnzyme Inhibition nih.gov
Pyrano[2,3-c]pyrazolesAntibacterial agentsInfectious Diseases nih.gov

The synthetic accessibility of pyrazoles further enhances their utility. Multicomponent reactions, for example, provide an efficient pathway to highly substituted and structurally diverse pyrazole-containing molecules, such as pyrano[2,3-c]pyrazoles, which have been investigated for their antibacterial properties. nih.gov The ability to readily functionalize the pyrazole ring at various positions allows medicinal chemists to fine-tune the steric and electronic properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles.

Future Research Directions and Unexplored Avenues for Methyl 5 Methyl 1h Pyrazole 1 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may not align with modern principles of green chemistry. sci-hub.se Future research should prioritize the development of environmentally benign and efficient synthetic routes to Methyl 5-methyl-1H-pyrazole-1-carboxylate.

Key areas for investigation include:

Solvent-Free and Aqueous Synthesis: Shifting away from volatile and often toxic organic solvents is a primary goal of green chemistry. thieme-connect.com Research into solid-state reactions or syntheses conducted in water could offer sustainable alternatives. tandfonline.comtandfonline.com For instance, one-pot, three-component protocols using environmentally friendly organic ionic salts like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions have proven effective for other pyrazoles and could be adapted. tandfonline.com

Green Catalysis: The use of reusable and non-toxic catalysts is another crucial avenue. Exploring catalysts like ammonium (B1175870) chloride or developing novel biocatalysts could lead to more sustainable processes with higher atom economy. jetir.org

Energy-Efficient Methods: Investigating the use of alternative energy sources such as microwave irradiation or ultrasonication could significantly reduce reaction times and energy consumption compared to conventional heating methods. sci-hub.se

Multicomponent Reactions (MCRs): Designing one-pot MCRs where multiple starting materials react to form the final product without isolating intermediates can enhance efficiency, reduce waste, and simplify procedures. nih.gov

Table 1: Potential Green Synthetic Approaches for this compound
MethodologyPrinciplePotential AdvantagesKey Research Question
Aqueous SynthesisUtilizing water as the reaction solvent. thieme-connect.comNon-toxic, inexpensive, environmentally safe.Can the necessary precursors be made soluble and reactive in an aqueous medium?
Solvent-Free ReactionReaction conducted in the absence of a solvent, often with grinding or minimal heat. tandfonline.comReduces solvent waste, lowers costs, simplifies purification.What are the optimal temperature and pressure conditions for a solvent-free synthesis?
Microwave-Assisted SynthesisUsing microwave energy to accelerate the reaction.Drastically reduced reaction times, often higher yields.Can this method improve yield and regioselectivity for this specific carboxylate?
BiocatalysisEmploying enzymes as catalysts for the synthesis.High selectivity, mild reaction conditions, biodegradable catalysts.Can an enzyme be identified or engineered to catalyze the specific cyclization reaction?

In-depth Mechanistic Studies of Chemical Transformations and Biological Activities

A thorough understanding of reaction mechanisms is fundamental for optimizing synthetic processes and for elucidating biological actions. For this compound, future research should focus on two mechanistic fronts.

Firstly, the mechanism of its formation warrants detailed investigation. The synthesis of pyrazole-carboxylates can proceed through different pathways, such as the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or via 1,3-dipolar cycloaddition reactions. mdpi.comresearchgate.net Mechanistic studies, potentially using isotopic labeling and computational modeling, could clarify the precise pathway, identify key intermediates, and understand the factors controlling regioselectivity. acs.org

Secondly, should the compound exhibit biological effects, elucidating the mechanism of its biological activity will be paramount. Many pyrazole derivatives exert their effects by inhibiting specific enzymes or modulating signaling pathways. hilarispublisher.commdpi.com For example, some pyrazoles act as inhibitors of protein kinases or interfere with the NF-κB signaling pathway, which is crucial in inflammatory responses. hilarispublisher.comnih.gov Future studies could involve target identification assays, molecular docking, and cellular studies to pinpoint the molecular targets and pathways affected by this compound.

Exploration of Undiscovered Biological Targets and Signaling Pathways

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comnih.gov A systematic screening of this compound against a diverse range of biological targets could uncover novel therapeutic potential.

Future research should explore its activity in key areas:

Oncology: Pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), the PI3K/AKT pathway, and as androgen receptor antagonists. hilarispublisher.commdpi.comnih.gov Screening against various cancer cell lines (e.g., prostate, breast, lung) and investigating its effect on these critical cancer signaling pathways is a logical step. nih.gov

Inflammation and Immunology: Given that many pyrazoles modulate inflammatory pathways like NF-κB, investigating the anti-inflammatory potential of this compound in cell-based assays (e.g., in LPS-stimulated macrophages) could be fruitful. nih.gov

Infectious Diseases: The pyrazole nucleus is present in various antimicrobial and antiviral agents. nih.gov Testing its efficacy against a panel of bacteria, fungi, and viruses could reveal new applications in treating infectious diseases.

Table 2: Potential Biological Targets and Pathways for Screening
Therapeutic AreaPotential Molecular Target/PathwayRationale based on Pyrazole Derivatives
CancerProtein Kinases (e.g., CDKs), PI3K/AKT, Androgen Receptor. hilarispublisher.commdpi.comnih.govMany pyrazoles are potent kinase inhibitors or hormone receptor modulators.
InflammationNF-κB signaling pathway, COX enzymes. nih.govThe pyrazole core is found in several anti-inflammatory drugs.
Infectious DiseaseBacterial, fungal, or viral enzymes. nih.govBroad-spectrum antimicrobial and antiviral activities are known for this class.
Neurological DisordersCannabinoid receptors, various CNS enzymes.Certain pyrazoles act as receptor antagonists with applications in CNS disorders.

Potential Applications in Material Science and Advanced Technologies

Beyond pharmaceuticals, pyrazole derivatives have found applications in material science. researchgate.netresearchgate.net The nitrogen atoms in the pyrazole ring can act as excellent ligands for coordinating with metal ions. This property opens up several unexplored avenues for this compound.

Metal-Organic Frameworks (MOFs): Pyrazole carboxylic acids are used as organic linkers to construct MOFs. researchgate.net These materials have applications in gas storage, catalysis, and sensing. The specific structure of this compound could lead to MOFs with novel topologies and properties.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and oxygen are often effective corrosion inhibitors for metals. researchgate.net The potential for this molecule to adsorb onto metal surfaces and protect them from corrosive environments warrants investigation.

Chemosensors: The pyrazole scaffold can be incorporated into molecules designed for the optical or electrochemical detection of specific ions or molecules. mdpi.com Functionalizing this compound could lead to novel sensors.

Synergistic Research Combining Experimental and Computational Approaches

The integration of computational chemistry with experimental work offers a powerful strategy to accelerate research and development. researchgate.net For this compound, a synergistic approach would be highly beneficial.

Predictive Modeling: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the molecule's structural, electronic, and spectroscopic properties. nih.govnih.gov This can help in understanding its reactivity and stability. jcsp.org.pk

Virtual Screening and Docking: If potential biological targets are hypothesized, molecular docking simulations can predict the binding affinity and interaction modes of the compound with the target protein. nih.gov This can guide the selection of the most promising biological assays to perform, saving time and resources.

Mechanism Elucidation: Computational studies can model reaction pathways for both synthesis and biological interactions, providing insights that are difficult to obtain through experiments alone. acs.org

By combining the predictions from computational models with the results from targeted laboratory experiments, the exploration of this compound can proceed more efficiently and rationally, maximizing the chances of discovering novel applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-methyl-1H-pyrazole-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A common approach involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Characterization typically employs NMR, IR, and X-ray crystallography. Computational methods (e.g., DFT) validate spectral data and molecular geometry .

Q. How is the crystal structure of this compound determined, and what software is used?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. The SHELX system (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used due to its robustness in handling small-molecule and high-resolution macromolecular data. Hydrogen bonding networks are analyzed using graph-set theory to identify patterns like R22(8)R_2^2(8) motifs .

Q. What safety protocols are critical when handling pyrazole derivatives in the lab?

  • Methodological Answer :

  • Fire hazards : Use water spray, dry chemical, or CO₂ extinguishers. Avoid ignition sources due to potential release of toxic gases (e.g., CO, HCl) .
  • Spill management : Contain using inert absorbents (e.g., vermiculite), avoid drains, and dispose via licensed waste handlers .
  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory. For inhalation exposure, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the supramolecular assembly of this compound derivatives?

  • Methodological Answer : Hydrogen bonds (e.g., N–H···O, C–H···O) are mapped using graph-set analysis. For example, in 5-methyl-1-phenyl derivatives, dimeric R22(8)R_2^2(8) motifs form via carboxylic acid groups, stabilizing crystal lattices. Synthonic engineering leverages these interactions to design cocrystals with tailored physicochemical properties .

Q. What computational methods validate the electronic and spectroscopic properties of pyrazole carboxylates?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential surfaces, and vibrational frequencies. Results are cross-validated with experimental IR and UV-Vis spectra. For instance, the C=O stretching vibration in this compound aligns with DFT-predicted wavenumbers within ±10 cm⁻¹ .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to improve binding affinity to targets like carbonic anhydrase .
  • Hetero-fused systems : Synthesize pyrazolo[1,5-a]pyrazin-4-ones via cyclization reactions. These derivatives show enhanced anti-inflammatory activity in vitro (IC₅₀ = 0.8–2.1 µM) .
  • SAR studies : Correlate substituent effects (e.g., methyl vs. phenyl groups) with inhibitory potency using molecular docking (e.g., AutoDock Vina) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for pyrazole carboxylates: How to resolve them?

  • Methodological Answer : Variations arise from polymorphic forms or impurities. For example, 1-Methyl-1H-pyrazole-5-carboxylic acid has reported mp values of 150–152°C (Kanto Reagents) vs. 220–225°C (AldrichCPR). Resolution steps:

  • Recrystallization : Use solvents like ethanol/water to isolate pure polymorphs.
  • DSC/TGA : Confirm thermal behavior and check for hydrate formation .

Q. Why do computational and experimental bond lengths differ in pyrazole derivatives?

  • Methodological Answer :

  • Basis set limitations : Smaller basis sets (e.g., 6-31G) underestimate electron correlation. Upgrade to triple-zeta (e.g., 6-311++G(d,p)) for <0.01 Å deviation.
  • Crystal packing effects : Experimental SC-XRD data include intermolecular forces absent in gas-phase DFT calculations. Use periodic boundary conditions (PBC) in software like VASP for accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.